4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Vue d'ensemble

Description

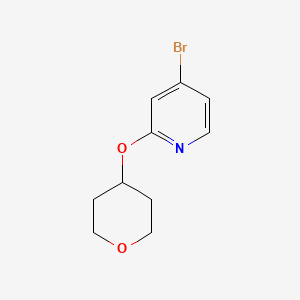

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by a pyridine ring substituted with a bromo group and a tetrahydropyran-4-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine are currently unknown. This compound is a halogenated heterocycle and is used as a building block in organic synthesis

Mode of Action

It’s known that the compound can be used to produce other compounds via reactions with strong acids . The bromine atom in the compound could potentially be reactive, allowing it to interact with its targets. More research is needed to fully understand its mode of action.

Biochemical Pathways

It’s known that tetrahydropyran derivatives, which this compound is a part of, are commonly used in organic synthesis . They are involved in the synthesis of various fragrant compounds and cyclic ethers

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

As a building block in organic synthesis, it’s likely that its effects are dependent on the specific reactions it’s involved in and the compounds it’s used to synthesize

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s known that the compound should be stored in a dry environment at room temperature . It’s also known that it should avoid contamination with oxidising agents as ignition may result . More research is needed to understand how other environmental factors might influence its action.

Méthodes De Préparation

The synthesis of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the reaction of 4-bromopyridine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development purposes .

Analyse Des Réactions Chimiques

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Hydrolysis: The tetrahydropyran-4-yloxy group can be hydrolyzed under acidic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has shown promise as an inhibitor or modulator of various enzymes and proteins, making it significant in drug discovery. Its ability to interact with active sites of enzymes may influence metabolic pathways, cellular processes, and gene expression related to cell growth and apoptosis.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. For example, studies have demonstrated that derivatives can inhibit activin-like kinase 5 (ALK5), which is crucial in the TGF-β signaling pathway associated with tumor growth and fibrotic diseases .

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: Altering the oxidation state of the pyridine ring.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with other groups |

| Oxidation/Reduction | Changes in oxidation state of functional groups |

| Coupling | Formation of larger molecules via coupling reactions |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new materials such as sensors or organic electronics. The solubility and binding affinity characteristics can be explored for creating advanced materials with specific functionalities.

Comparaison Avec Des Composés Similaires

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine can be compared with similar compounds such as:

2-(4-Bromophenoxy)tetrahydropyran: This compound also contains a tetrahydropyran ring and a bromo group but differs in the position of the substituents.

Tetrahydropyran: A simpler compound that serves as a core structure for many derivatives used in organic synthesis.

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another derivative of tetrahydropyran used in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Activité Biologique

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS No. 1036761-99-5) is a chemical compound that belongs to the pyridine family, characterized by the presence of a bromine atom and a tetrahydro-2H-pyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

The molecular formula of this compound is C10H12BrNO2, with a molecular weight of approximately 258.11 g/mol. Its structure includes a pyridine ring, which is known for its diverse biological activities. The compound is typically stored under controlled conditions (2–8°C) to maintain its stability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological properties. The tetrahydro-2H-pyran moiety may contribute to improved solubility and bioavailability, crucial for therapeutic efficacy .

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor properties. For example, compounds that inhibit the ALK5 receptor have shown promise in controlling tumor growth in various cancer models. In one study, a related compound demonstrated IC50 values of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models at doses of 30 mg/kg .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may influence pathways related to TGF-β signaling, which is implicated in fibrosis and cancer progression. Such inhibition can lead to reduced cellular proliferation and migration, contributing to its therapeutic potential .

Case Studies

- Study on ALK5 Inhibition : A series of pyridine derivatives were synthesized and tested for their ability to inhibit ALK5 activity. Among these, a derivative closely related to this compound showed significant inhibition with favorable pharmacokinetic properties, suggesting its potential for further development as an anticancer agent .

- Antiparasitic Activity : Compounds with similar structural features have been explored for their antiparasitic effects. Research indicates that modifications to the pyridine structure can enhance activity against malaria parasites by targeting specific metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key properties:

| Compound Name | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| This compound | C10H12BrNO2 | 258.11 g/mol | Antitumor, Enzyme Inhibition |

| 4-Bromopyridine | C5H4BrN | 173.00 g/mol | Antimicrobial |

| Tetrahydropyran derivatives | Varies | Varies | Various biological activities |

Propriétés

IUPAC Name |

4-bromo-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHBVRBLDHTPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731431 | |

| Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036761-99-5 | |

| Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.